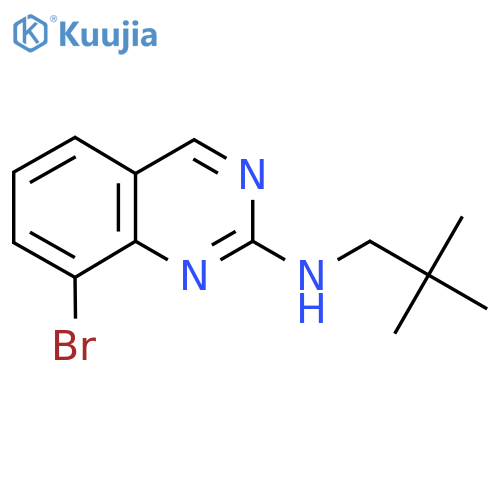Cas no 2138101-41-2 (8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine)

2138101-41-2 structure
商品名:8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine
- 2138101-41-2
- EN300-1162246
-
- インチ: 1S/C13H16BrN3/c1-13(2,3)8-16-12-15-7-9-5-4-6-10(14)11(9)17-12/h4-7H,8H2,1-3H3,(H,15,16,17)
- InChIKey: KOBOGVVESZUQLB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C=NC(=NC=21)NCC(C)(C)C
計算された属性
- せいみつぶんしりょう: 293.05276g/mol
- どういたいしつりょう: 293.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 37.8Ų
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162246-1.0g |
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine |
2138101-41-2 | 1g |
$0.0 | 2023-06-08 |
8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
2138101-41-2 (8-bromo-N-(2,2-dimethylpropyl)quinazolin-2-amine) 関連製品
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
